molecular formula C20H17N3S B13830802 (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

Cat. No.: B13830802
M. Wt: 331.4 g/mol
InChI Key: QTBLSLSGZBLXPO-OWRQJNCQSA-N
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Description

This compound features a conjugated pentadienenitrile backbone with a 1,3-benzothiazole group at the 2-position and a 4-(dimethylamino)phenyl substituent at the 5-position. The (2E,4E) stereochemistry ensures a planar, fully conjugated system, enhancing electronic delocalization. The benzothiazole moiety contributes to π-π stacking and hydrogen-bonding capabilities, while the dimethylamino group imparts electron-donating properties, influencing solubility and bioactivity .

Properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

InChI

InChI=1S/C20H17N3S/c1-23(2)17-12-10-15(11-13-17)6-5-7-16(14-21)20-22-18-8-3-4-9-19(18)24-20/h3-13H,1-2H3/b6-5+,16-7+

InChI Key

QTBLSLSGZBLXPO-OWRQJNCQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=CC=CC=C3S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Penta-2,4-dienenitrile Backbone: This involves the reaction of a suitable nitrile with a conjugated diene system.

    Coupling Reactions: The final step involves coupling the benzothiazole moiety with the penta-2,4-dienenitrile backbone under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Features

Compound Name Key Substituents Electronic Effects Unique Features
(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile Benzothiazole (electron-deficient), 4-dimethylaminophenyl (electron-donating) Enhanced conjugation; dipole stabilization High polarity due to nitrile and dimethylamino groups
(2E,4E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile () Benzodioxol (electron-rich), 4-nitrophenyl (electron-withdrawing) Charge-transfer interactions; reduced solubility Nitro group increases oxidative stability but limits bioavailability
(2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile () Benzenesulfonyl (electron-withdrawing), 4-methoxyphenyl (electron-donating) Strong dipole moment; steric bulk from sulfonyl Higher thermal stability but lower solubility in polar solvents
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate () Phenyl group, ester functionality Moderate conjugation; ester enhances lipophilicity Simplified structure with limited bioactivity compared to benzothiazole analogs

Key Observations :

  • The dimethylamino group in the target compound improves solubility in polar solvents compared to nitro () or sulfonyl () substituents .
  • The benzothiazole core enhances π-stacking interactions in biological systems, unlike benzodioxol () or ester-based analogs () .

Key Observations :

  • The dimethylamino group in the target compound may necessitate inert atmospheres to prevent degradation, unlike methoxy or sulfonyl analogs () .

Table 3: Bioactivity Comparison

Compound Antimicrobial Activity Anticancer Activity Mechanism Insights
Target Compound Moderate (predicted) High (predicted) Benzothiazole intercalates DNA; dimethylamino enhances cellular uptake
4-(1,3-Benzoxazol-2-yl)-2-methylaniline () Low Moderate Methyl substitution reduces membrane penetration
Benzothiazole derivatives () High (e.g., antimicrobial) Moderate Fluorophenyl groups enhance target specificity

Key Observations :

  • The dimethylamino group likely improves bioavailability compared to methylaniline () or halogenated analogs () .

Biological Activity

(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H17N3S
  • Molecular Weight : 329.4167 g/mol
  • CAS Number : 31235-99-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915Inhibition of tubulin polymerization
HeLa20Induction of apoptosis

The biological activity of this compound is believed to stem from several mechanisms:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Interaction with Nucleophiles : It may interact with nucleophiles in the cytoplasm, leading to oxidative stress and cellular damage.

Study 1: Cytotoxicity Assessment

A study conducted on A549 and HeLa cell lines demonstrated that the compound exhibited moderate cytotoxicity. The results indicated that the compound's structural features contribute significantly to its biological activity. The study utilized various assays to determine cell viability post-treatment with the compound.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. It was found that the compound's interaction with cellular components leads to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

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